molecular formula C10H17NO2 B1597059 Methyl 2-isocyanooctanoate CAS No. 730964-71-3

Methyl 2-isocyanooctanoate

Cat. No.: B1597059
CAS No.: 730964-71-3
M. Wt: 183.25 g/mol
InChI Key: RJIXWGJZEMHORO-UHFFFAOYSA-N
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Description

Methyl 2-isocyanooctanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanooctanoate can be synthesized through several methods. One common approach involves the reaction of octanoic acid with thionyl chloride to form octanoyl chloride, which is then treated with methylamine to produce methyl octanoate. The final step involves the reaction of methyl octanoate with phosgene to introduce the isocyanate group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of isocyanates and the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanooctanoate undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form carbamates or ureas.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols are commonly employed.

Major Products:

    Oxidation: Carbamates and ureas.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-isocyanooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of polymers and coatings, where its reactivity with various nucleophiles is advantageous.

Mechanism of Action

The mechanism of action of methyl 2-isocyanooctanoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include amino groups in proteins and other biomolecules, making it useful for bioconjugation and labeling applications. The pathways involved typically include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

  • Methyl isocyanate
  • Phenyl isocyanate
  • Ethyl isocyanate
  • Butyl isocyanate

Properties

IUPAC Name

methyl 2-isocyanooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9H,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXWGJZEMHORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374795
Record name Methyl 2-isocyanooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-71-3
Record name Methyl 2-isocyanooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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